molecular formula C19H23N3O2 B4061570 5-(3,5-Dimethylpiperidin-1-yl)-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile

5-(3,5-Dimethylpiperidin-1-yl)-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B4061570
M. Wt: 325.4 g/mol
InChI Key: DHWLJSXMQGNKPK-UHFFFAOYSA-N
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Description

5-(3,5-Dimethylpiperidin-1-yl)-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes a piperidine ring, an ethoxyphenyl group, and an oxazole ring with a carbonitrile group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Properties

IUPAC Name

5-(3,5-dimethylpiperidin-1-yl)-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-4-23-16-7-5-15(6-8-16)18-21-17(10-20)19(24-18)22-11-13(2)9-14(3)12-22/h5-8,13-14H,4,9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWLJSXMQGNKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)N3CC(CC(C3)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dimethylpiperidin-1-yl)-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine derivative, followed by the introduction of the ethoxyphenyl group. The final step involves the formation of the oxazole ring and the addition of the carbonitrile group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production methods aim to optimize reaction conditions to achieve high efficiency and minimal waste.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dimethylpiperidin-1-yl)-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the carbonitrile group to an amine.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxazole derivatives with different oxidation states, while reduction can produce amine derivatives.

Scientific Research Applications

5-(3,5-Dimethylpiperidin-1-yl)-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethylpiperidin-1-yl)-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,5-Dimethylpiperidin-1-yl)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile
  • 5-(3,5-Dimethylpiperidin-1-yl)-2-(4-ethoxyphenyl)-1,3-thiazole-4-carbonitrile

Uniqueness

Compared to similar compounds, 5-(3,5-Dimethylpiperidin-1-yl)-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3,5-Dimethylpiperidin-1-yl)-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-(3,5-Dimethylpiperidin-1-yl)-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile

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